10S-Lumateperone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

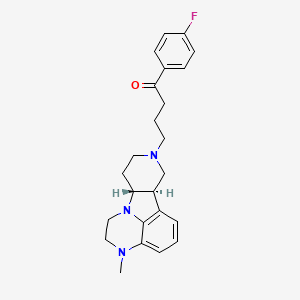

10S-Lumateperone, also known as lumateperone, is an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar depression. It is marketed under the brand name Caplyta and was developed by Intra-Cellular Therapies. This compound is notable for its unique mechanism of action, which involves the modulation of serotonin, dopamine, and glutamate neurotransmission .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of lumateperone involves several key steps. One of the primary synthetic routes starts with the commercially available quinoxaline. The tetracyclic skeleton of lumateperone is constructed through a Fischer indole synthesis, which involves the reaction of 1-trifluoroacetyl-4-aminoquinoxaline with ethyl 4-oxopiperidine-1-carboxylate . This is followed by a series of reduction and alkylation steps to produce the final compound.

Industrial Production Methods: Industrial production of lumateperone typically involves the resolution of the enantiomer compound with stereochemistry 6bR, 10aS from the cis racemate. This is followed by alkylation with 4-halo-4’-fluorobutyrophenone to produce lumateperone or its acid addition salts .

Analyse Chemischer Reaktionen

Types of Reactions: Lumateperone undergoes several types of chemical reactions, including:

Oxidation: Lumateperone can be oxidized under specific conditions to form various oxidized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium cyanoborohydride and borane-THF complex are frequently used.

Substitution: Halogenated butyrophenones are used for alkylation reactions.

Major Products: The major products formed from these reactions include various intermediates and derivatives of lumateperone, such as cis-indoline derivatives and alkylated products .

Wissenschaftliche Forschungsanwendungen

Lumateperone has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical structure and synthesis pathways.

Biology: Research focuses on its interaction with neurotransmitter systems and its effects on brain function.

Medicine: Lumateperone is primarily used in the treatment of schizophrenia and bipolar depression.

Industry: The compound is used in the pharmaceutical industry for the development of antipsychotic medications.

Wirkmechanismus

Lumateperone exerts its effects through a combination of antagonistic activity at central serotonin 5-HT2A receptors and post-synaptic activity at central dopamine D2 receptors . It also has moderate serotonin transporter reuptake inhibition and additional off-target antagonism at α1 receptors. This unique mechanism allows it to modulate serotonin, dopamine, and glutamate neurotransmission, contributing to its therapeutic effects in neuropsychiatric disorders .

Vergleich Mit ähnlichen Verbindungen

Cariprazine (Vraylar): Another atypical antipsychotic used for schizophrenia and bipolar disorder.

Lamotrigine (Lamictal): Used for epilepsy and bipolar disorder, though it has a different mechanism of action.

Uniqueness: Lumateperone is unique due to its simultaneous modulation of serotonin, dopamine, and glutamate neurotransmission. This pleiotropic mechanism is not commonly found in other antipsychotics, making it a first-in-class medication .

Eigenschaften

Molekularformel |

C24H28FN3O |

|---|---|

Molekulargewicht |

393.5 g/mol |

IUPAC-Name |

1-(4-fluorophenyl)-4-[(10R,15R)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one |

InChI |

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21+/m0/s1 |

InChI-Schlüssel |

HOIIHACBCFLJET-LEWJYISDSA-N |

Isomerische SMILES |

CN1CCN2[C@@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F |

Kanonische SMILES |

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.